molecular formula C17H33NO B14397151 N,N-Diethyl-3-(prop-1-EN-1-YL)decanamide CAS No. 89374-95-8

N,N-Diethyl-3-(prop-1-EN-1-YL)decanamide

Cat. No.: B14397151
CAS No.: 89374-95-8
M. Wt: 267.4 g/mol
InChI Key: GTXPLCMSAIEGCV-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is a tertiary amide featuring a decanamide backbone (10-carbon chain), a diethylamine substituent at the amide nitrogen, and a prop-1-en-1-yl (propenyl) group at the 3-position.

Properties

CAS No.

89374-95-8

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-3-prop-1-enyldecanamide

InChI

InChI=1S/C17H33NO/c1-5-9-10-11-12-14-16(13-6-2)15-17(19)18(7-3)8-4/h6,13,16H,5,7-12,14-15H2,1-4H3

InChI Key

GTXPLCMSAIEGCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=O)N(CC)CC)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide typically involves the reaction of decanoic acid with diethylamine and prop-1-en-1-yl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. The general reaction scheme is as follows:

    Formation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl₂) to form decanoyl chloride.

    Amidation: The decanoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form N,N-diethyl decanamide.

    Alkylation: Finally, the N,N-diethyl decanamide is alkylated with prop-1-en-1-yl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-1-en-1-yl group, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cell membrane integrity or enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is best understood through comparisons with analogous compounds. Below is a detailed analysis supported by evidence from related studies.

Structural Comparison and Substituent Effects

Table 1: Substituent-Driven Property Differences
Compound Name Key Substituents Key Properties/Applications Reference
This compound Decanamide, diethylamide, propenyl High lipophilicity (logP ~6.2*), potential surfactant/pharmacological intermediate
N,N-Diethyl-3-(piperazin-1-yl)propanamide Piperazine ring Pharmacological targeting (neurotransmitter receptors)
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide Benzyl groups, alkenyl side chain Enhanced lipophilicity, antitumor/antihistamine applications
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio) Tetrazolylmethylthio group Distinct chemical reactivity (sulfur participation)
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine Triethoxysilyl, diethylamine Surface modification, adhesion

Notes:

  • Lipophilicity : The decanamide chain in the target compound increases hydrophobicity compared to shorter-chain analogs (e.g., propanamide derivatives), enhancing membrane permeability in biological systems.
Table 2: Functional Group Impact on Activity
Functional Group Compound Example Observed Activity Reference
Propenyl (alkenyl) Target compound Potential conjugation sites for drug design; oxidative instability
Piperazine N,N-Diethyl-3-(piperazin-1-yl)propanamide Serotonin/dopamine receptor modulation
Benzyl + alkenyl N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide Enhanced receptor affinity due to aromaticity
Tetrazolylmethylthio Propanamide derivative () Thiol-mediated redox activity

Key Findings :

  • The propenyl group in the target compound may confer reactivity distinct from sulfur-containing analogs () or aromatic systems ().
  • Unlike piperazine-containing compounds (), the target lacks hydrogen-bond donors, limiting direct receptor interactions but improving passive diffusion.
Table 3: Application-Specific Comparisons
Application Area Compound Example Performance Advantage Reference
Surfactant/Cosmetic Target compound Long alkyl chain improves emulsification
Pharmaceuticals N,N-Diethyl-3-(piperazin-1-yl)propanamide Piperazine enhances CNS targeting
Surface Modification N,N-Diethyl-3-(triethoxysilyl)propan-1-amine Silane group enables substrate bonding
Polymer Chemistry N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide Alkenyl group supports cross-linking

Insights :

  • The target’s decanamide chain positions it for surfactant roles, while its alkenyl group offers utility in polymerization or covalent bonding strategies.

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